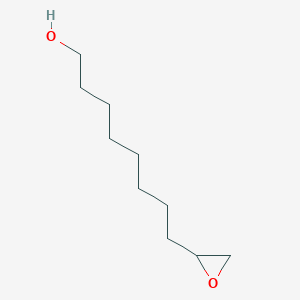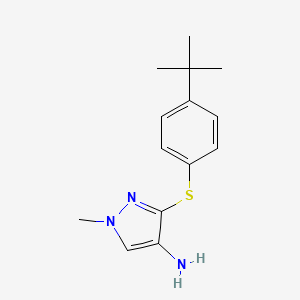![molecular formula C14H22N2O2 B6644679 [6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol is a chemical compound that is commonly referred to as DM-MM-3. This compound is a morpholine derivative that has been synthesized through a specific method. The compound has been studied in various scientific research applications, and its mechanism of action has been explored.
Scientific Research Applications
DM-MM-3 has been studied in various scientific research applications. It has been shown to have potential as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. DM-MM-3 has also been studied for its potential as an antifungal agent, with research indicating its ability to inhibit the growth of various fungal strains.
Mechanism of Action
The mechanism of action of DM-MM-3 is not fully understood. However, studies have suggested that it may work by inhibiting specific enzymes that are involved in cell growth and proliferation. This inhibition can lead to the death of cancer cells and the inhibition of fungal growth.
Biochemical and Physiological Effects
DM-MM-3 has been shown to have various biochemical and physiological effects. Studies have indicated that it can induce apoptosis, or programmed cell death, in cancer cells. DM-MM-3 has also been shown to have antifungal properties, with research indicating its ability to disrupt fungal cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of using DM-MM-3 in lab experiments is its potential as an antitumor and antifungal agent. This makes it a promising compound for further research in these areas. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for DM-MM-3 research. One direction is to further explore its potential as an antitumor agent. This could involve studying its effects on specific types of cancer cells and developing new treatment strategies. Another direction is to investigate its potential as an antifungal agent, with a focus on developing new treatments for fungal infections. Additionally, further research is needed to fully understand the mechanism of action of DM-MM-3 and its potential as a therapeutic agent.
Synthesis Methods
DM-MM-3 is synthesized through a specific method that involves the reaction between 5-methyl-3-pyridinemethanol and 4,4-dimethylmorpholine. The reaction is carried out in the presence of a catalyst and under specific conditions. The resulting product is DM-MM-3, which is a white crystalline powder.
Properties
IUPAC Name |
[6,6-dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11-4-12(6-15-5-11)7-16-8-13(9-17)18-14(2,3)10-16/h4-6,13,17H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSGRFRHAHSKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CC(OC(C2)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)



![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)


![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)


